molecular formula C9H11BrClN B13140155 4-Bromo-5-methylindolinehydrochloride

4-Bromo-5-methylindolinehydrochloride

Cat. No.: B13140155
M. Wt: 248.55 g/mol
InChI Key: RWHRTSLNRVVEDX-UHFFFAOYSA-N
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Description

4-Bromo-5-methylindolinehydrochloride is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the fourth position and a methyl group at the fifth position on the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylindolinehydrochloride typically involves the bromination of 5-methylindoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylindolinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-5-methylindolinehydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylindolinehydrochloride involves its interaction with specific molecular targets. The bromine atom and the indoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-methylindolinehydrochloride is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

4-bromo-5-methyl-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C9H10BrN.ClH/c1-6-2-3-8-7(9(6)10)4-5-11-8;/h2-3,11H,4-5H2,1H3;1H

InChI Key

RWHRTSLNRVVEDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NCC2)Br.Cl

Origin of Product

United States

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